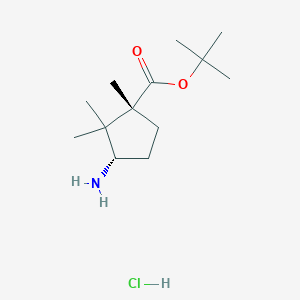

![molecular formula C16H22N6O2 B2672212 7-allyl-1-isopropyl-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione CAS No. 923487-36-9](/img/structure/B2672212.png)

7-allyl-1-isopropyl-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

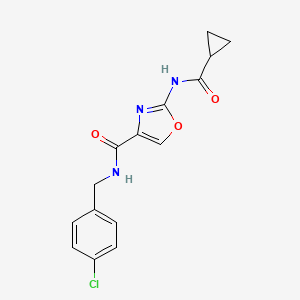

7-allyl-1-isopropyl-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione is a useful research compound. Its molecular formula is C16H22N6O2 and its molecular weight is 330.392. The purity is usually 95%.

BenchChem offers high-quality 7-allyl-1-isopropyl-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-allyl-1-isopropyl-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticonvulsant Action of Tridione

Tridione (3, 5, 5-trimethyloxazolidine-2, 4-dione) has been studied for its anticonvulsant and slight sedative action in humans. It was found to be effective in controlling seizures in a group of mentally defective institutionalized epileptics, comparing favorably with phenobarbital and dilantin without major toxic effects (Thorne, 1945).

Neuroprotection by Caffeine and A2A Adenosine Receptor Inactivation

Research on caffeine and specific adenosine receptor subtypes has shown potential for neuroprotection in Parkinson's disease models. This study explores how caffeine, acting through A(2A) receptor blockade, attenuated MPTP-induced loss of striatal dopamine and dopamine transporter binding sites, suggesting a mechanism by which caffeine consumption could reduce the risk of developing Parkinson's disease (Chen et al., 2001).

Metabolomics of Occupational Exposure to Trichloroethylene

A high-resolution metabolomics study investigated the systemic response to trichloroethylene (TCE) exposure, revealing disruptions in purine catabolism among other metabolic pathways. This research provides insight into the molecular mechanisms underlying exposure-related diseases, illustrating the broader applicability of metabolomics in understanding the biochemical effects of chemical exposures (Walker et al., 2016).

Activity Against HIV and Toxicity Profile of 2',3'-Dideoxyinosine

The purine analog 2',3'-dideoxyinosine (ddI) was evaluated for its anti-retroviral activity and toxicity profile in patients with AIDS or severe AIDS-related complex (ARC). This study highlighted ddI's potential for increasing circulating CD4+ T cells and reducing serum HIV p24 antigen, with minimal short-term toxicity at therapeutic doses, showcasing the potential of purine analogs in HIV treatment (Yarchoan et al., 1989).

properties

IUPAC Name |

3,4,9-trimethyl-1-propan-2-yl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N6O2/c1-7-8-20-14(23)12-13(19(6)16(20)24)17-15-21(12)11(5)10(4)18-22(15)9(2)3/h7,9,11H,1,8H2,2-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLNLOAWSOJLFHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)CC=C)C(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2672136.png)

![3',4'-Dihydrospiro[azetidine-3,2'-[1]benzopyran]-4'-one hydrochloride](/img/structure/B2672137.png)

![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 4-methoxybenzoate](/img/structure/B2672141.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B2672142.png)

![2-{[4-chloro-3-(trifluoromethyl)phenyl]sulfanyl}-N-(cyanomethyl)-N-phenylacetamide](/img/structure/B2672143.png)

![2-Methyl-6-oxo-4-[(3,4,5-trimethoxyanilino)methylene]-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B2672146.png)

![1-[2-[1-Hydroxy-1-(4-methoxyphenyl)ethyl]pyrrolidin-1-yl]but-2-yn-1-one](/img/structure/B2672149.png)

![3-[(2-Methylphenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2672152.png)